5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1248463-84-4
Cat. No.: VC3395811
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1248463-84-4 |
---|---|
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 5-cyclopropyl-1-propylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H14N2O2/c1-2-5-12-9(7-3-4-7)8(6-11-12)10(13)14/h6-7H,2-5H2,1H3,(H,13,14) |
Standard InChI Key | WWUNMMVQRSQKDK-UHFFFAOYSA-N |
SMILES | CCCN1C(=C(C=N1)C(=O)O)C2CC2 |
Canonical SMILES | CCCN1C(=C(C=N1)C(=O)O)C2CC2 |
Introduction
Chemical Identity and Structure
Basic Identification
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is classified as a heterocyclic organic compound featuring a pyrazole ring system with specific functional group modifications. The compound is registered with CAS number 1248463-84-4 and has become an important building block in various chemical synthesis applications .
The compound's molecular identity can be summarized as follows:
Property | Value |
---|---|
IUPAC Name | 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid |
CAS Registry Number | 1248463-84-4 |
Molecular Formula | C10H14N2O2 |
Molecular Weight | 194.23 g/mol |
SMILES Notation | O=C(O)C1=C(C2CC2)N(N=C1)CCC |
This specific pyrazole derivative is characterized by three key structural elements: the central pyrazole heterocyclic ring, a cyclopropyl substituent at position 5, and a propyl chain attached to the nitrogen at position 1, along with a carboxylic acid functional group at position 4 .
Structural Features
The compound's structure centers around a pyrazole ring, which is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. This core structure contributes significantly to the compound's chemical behavior and potential biological interactions. The specific positioning of the functional groups creates a unique molecular architecture:
-
The cyclopropyl group at position 5 introduces rigidity and potential strain energy into the molecule
-
The propyl chain at the N1 position provides lipophilicity and potential interaction sites
-
The carboxylic acid moiety at position 4 introduces polarity and hydrogen-bonding capabilities
These structural features collectively create a molecule with mixed hydrophobic and hydrophilic regions, influencing its solubility profile and potential binding interactions with biological targets .
Physical and Chemical Properties
Physical Characteristics
While direct experimental data for physical properties of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is limited in the available search results, some properties can be inferred based on its structural features and analogous compounds. The compound is typically available as a solid with a specified purity of 95% for research-grade material .
For comparative purposes, the related compound 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid has a reported melting point of 107°C, which may serve as a reference point for our target compound . However, direct experimental determination would be necessary for precise characterization.
Chemical Reactivity
The chemical reactivity of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is primarily governed by its functional groups:
-
The carboxylic acid group can participate in typical acid-base reactions, esterification, amide formation, and reduction reactions.
-
The pyrazole ring system provides aromatic character, potentially enabling electrophilic substitution reactions under specific conditions.
-
The cyclopropyl group, being strained, may undergo ring-opening reactions under certain conditions.
These reactive centers make the compound versatile for chemical modifications and derivatization in research applications .
Synthesis and Preparation Methods
Purification Techniques
After synthesis, purification of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid likely involves:
-
Recrystallization from appropriate solvents to achieve the reported 95% purity standard
-
Column chromatography for separation from reaction by-products
-
Potentially acid-base extraction methods leveraging the carboxylic acid functionality
The standardized 95% purity specification suggests established purification protocols exist for commercial production of this compound .
Activity Type | Mechanism | Potency |
---|---|---|
Anti-inflammatory | COX inhibition | IC50 ~0.04 μmol (for related compound) |
This suggests that 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid may potentially exhibit similar biological activities, though direct experimental validation would be required to confirm this hypothesis.
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
Standard analytical methods for characterizing 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid would likely include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm structural features
-
Infrared (IR) spectroscopy to identify functional groups, particularly the characteristic C=O stretching of the carboxylic acid
-
Mass spectrometry to confirm molecular weight and fragmentation patterns
For related pyrazole compounds, distinctive chemical shifts in the aromatic region of NMR spectra (δ 6.5–7.5 ppm) are typically observed for the pyrazole ring protons.
Chromatographic Methods
For purity determination and quality control, chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) or GC (Gas Chromatography) would be employed. These methods enable precise quantification of the 95% purity specification commonly reported for commercial samples .
Comparative Analysis with Related Compounds
Structural Analogues
A comparison between 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid and related compounds reveals important structural relationships:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid | C10H14N2O2 | 194.23 | Reference compound |
1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | C13H14N2O2 | 230.26 | Phenyl replaces cyclopropyl; different substituent at N1 |
3-Cyclopropyl-1-ethyl-1H-pyrazole-5-carboxylic acid | C9H12N2O2 | 180.20 | Different position of cyclopropyl; ethyl instead of propyl; carboxylic acid at position 5 |
These structural variations likely result in different physicochemical properties and potentially different biological activities .
Property Comparisons
Limited property data available for 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid provides some comparative reference points:
Property | 1-Phenyl-5-propyl-1H-pyrazole-4-carboxylic acid | 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid |
---|---|---|
Melting Point | 107°C | Not reported in available data |
Boiling Point | 391.9±22.0°C (Predicted) | Not reported in available data |
Density | 1.18±0.1 g/cm³ (Predicted) | Not reported in available data |
Storage Recommendation | 2-8°C | Cool, dry place |
pKa | 3.76±0.36 (Predicted) | Not reported in available data |
This comparison suggests that while these compounds share similar core structures, the differences in substituents likely lead to distinct physicochemical profiles .
Future Research Directions
Structure-Activity Relationship Studies
Given the potential biological activity suggested by related compounds, structure-activity relationship (SAR) studies on 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid and its derivatives would be valuable. These could include:
-
Systematic modification of the cyclopropyl group to explore steric and electronic effects
-
Variations in the propyl chain length to investigate optimal lipophilicity
-
Derivatization of the carboxylic acid group to form esters, amides, or other functional groups
Such studies could potentially identify optimized structures with enhanced biological activities or physicochemical properties.
Expanded Biological Evaluation
Based on the anti-inflammatory activity reported for related pyrazole compounds, comprehensive biological screening of 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid is warranted. Areas of investigation might include:
-
Detailed evaluation of COX inhibition and selectivity between COX-1 and COX-2
-
Assessment of other potential anti-inflammatory mechanisms
-
Screening against a broader panel of biological targets to identify novel activities
These investigations would provide a more complete picture of the compound's biological profile and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume